molecular formula C9H9F3N2O B161694 4-Amino-2-(trifluoromethyl)acetanilide CAS No. 134514-34-4

4-Amino-2-(trifluoromethyl)acetanilide

Cat. No.: B161694
CAS No.: 134514-34-4
M. Wt: 218.18 g/mol
InChI Key: WTUVWNQWAIVCDO-UHFFFAOYSA-N
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Description

4-Amino-2-(trifluoromethyl)acetanilide is an organic compound characterized by the presence of an acetamide group attached to a phenyl ring substituted with an amino group and a trifluoromethyl group

Scientific Research Applications

4-Amino-2-(trifluoromethyl)acetanilide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and chemical resistance.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-(trifluoromethyl)acetanilide typically involves the reaction of 4-amino-2-(trifluoromethyl)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-amino-2-(trifluoromethyl)aniline+acetic anhydrideThis compound+acetic acid\text{4-amino-2-(trifluoromethyl)aniline} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} 4-amino-2-(trifluoromethyl)aniline+acetic anhydride→this compound+acetic acid

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction parameters such as temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-(trifluoromethyl)acetanilide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Substituted phenylacetamides.

Mechanism of Action

The mechanism of action of 4-Amino-2-(trifluoromethyl)acetanilide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide
  • 4-(trifluoromethyl)benzylamine
  • Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]ether

Comparison: 4-Amino-2-(trifluoromethyl)acetanilide is unique due to the presence of both an amino group and a trifluoromethyl group on the phenyl ring. This combination imparts distinct chemical properties, such as increased reactivity and enhanced biological activity, compared to similar compounds that may lack one of these functional groups.

Properties

IUPAC Name

N-[4-amino-2-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O/c1-5(15)14-8-3-2-6(13)4-7(8)9(10,11)12/h2-4H,13H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTUVWNQWAIVCDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371043
Record name N-[4-amino-2-(trifluoromethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134514-34-4
Record name N-[4-amino-2-(trifluoromethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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